Zeylenone from Uvaria grandiflora: A Technical Guide to its Discovery, Isolation, and Biological Significance
Zeylenone from Uvaria grandiflora: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeylenone, a polyoxygenated cyclohexene, is a significant secondary metabolite isolated from the plant Uvaria grandiflora. This natural compound has garnered considerable attention within the scientific community due to its diverse and potent biological activities, including antifungal, anti-diabetic, and anticancer properties. This technical guide provides a comprehensive overview of the discovery of Zeylenone and details the methodologies for its extraction, isolation, and purification. Furthermore, it summarizes the quantitative data related to its biological efficacy and elucidates its known mechanisms of action, including its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Uvaria grandiflora, a flowering plant belonging to the Annonaceae family, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, with Zeylenone emerging as a particularly promising candidate for therapeutic development.[2] First isolated from the leaves and stems of Uvaria grandiflora, Zeylenone is a cyclohexene oxide derivative characterized by a highly oxygenated structure.[2][3] Its demonstrated efficacy against various cancer cell lines and phytopathogenic fungi has established it as a molecule of significant interest for further investigation.[4][5]
Physicochemical Properties of Zeylenone
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₇ | [6] |
| IUPAC Name | [(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | [6] |
| Appearance | Amorphous pale yellow solid | [3] |
Experimental Protocols: Isolation and Purification of Zeylenone
The isolation of Zeylenone from Uvaria grandiflora is a multi-step process involving extraction and chromatographic separation. The following protocols are synthesized from published literature.[3][4][7]
Plant Material Collection and Preparation
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Plant Part: Leaves, twigs, or bark of Uvaria grandiflora.[3][7][8]
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Preparation: The plant material is air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.[4]
Extraction
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Solvent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 1:1 (v/v) ratio is commonly used for cold percolation.[4] Alternatively, Ethyl Acetate (EtOAc) can be used for extraction.[7]
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Procedure:
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The powdered plant material is macerated in the chosen solvent system at room temperature.
-
The process is typically repeated three times to ensure exhaustive extraction.[4]
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The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to yield a syrupy residue.[4]
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Fractionation
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Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between methanolic water (5%) and a series of solvents of increasing polarity, such as petroleum ether, DCM, and n-butanol.[4] Zeylenone is typically enriched in the DCM sub-extract.[4]
Chromatographic Purification
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Silica Gel Column Chromatography: The DCM fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate to separate the compounds based on their affinity for the stationary phase.[7]
-
Sephadex LH-20 Column Chromatography: Fractions enriched with Zeylenone from the silica gel column are further purified using a Sephadex LH-20 column with 100% methanol as the mobile phase. This step separates compounds based on their molecular size.[7]
-
Reverse-Phase C18 (RP-C18) Column Chromatography: Final purification can be achieved using RP-C18 column chromatography with a mobile phase of methanol and water, for instance, in a 6:4 (v/v) ratio.[7]
Structure Elucidation
The structure of the isolated Zeylenone is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[3]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyls and carbonyls.[3]
Quantitative Biological Data of Zeylenone
Zeylenone has demonstrated a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Table 4.1: Antifungal and Anti-oomycete Activity
| Target Organism | EC₅₀ (μg/mL) | Reference |
| Phytophthora capsici | 6.98 | [4] |
| Colletotrichum musae | 3.37 | [4] |
Table 4.2: Cytotoxic Activity against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Cancer Type | Reference |
| K-562 | 2.3 | Human Myeloid Leukemia | [9] |
| HeLa | 18.3 | Cervical Carcinoma | [9] |
| HCT-116 | ~15 | Colon Carcinoma | [10] |
| SKOV3 | <10 | Ovarian Carcinoma | [11] |
| SGC7901 | ~11.84 | Gastric Cancer | [2] |
| MGC803 | ~11.84 | Gastric Cancer | [2] |
Table 4.3: Enzyme Inhibitory Activity
| Enzyme | Activity | Reference |
| α-glucosidase | Significant Inhibition | [3] |
| Pancreatic Lipase | Significant Inhibition | [3] |
| Dipeptidyl Peptidase-IV (DPP-IV) | Significant Inhibition | [3] |
Mechanism of Action and Signaling Pathways
Zeylenone exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer.
Inhibition of PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Zeylenone has been shown to inhibit this pathway, leading to decreased phosphorylation of key components like PI3K, AKT, and mTOR.[12] This inhibition contributes to the induction of apoptosis and suppression of cell proliferation in cancer cells.[12]
Attenuation of MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Zeylenone has been demonstrated to attenuate this pathway by reducing the phosphorylation of ERK.[12] This action contributes to its antiproliferative effects.
Suppression of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Zeylenone has been found to suppress the NF-κB signaling pathway, which contributes to its ability to induce apoptosis in cancer cells.[10]
Conclusion
Zeylenone, a natural product isolated from Uvaria grandiflora, represents a promising scaffold for the development of new therapeutic agents. Its multifaceted biological activities, including potent antifungal and anticancer effects, are underpinned by its ability to modulate critical cellular signaling pathways. The detailed protocols for its isolation and the compiled quantitative data on its efficacy provided in this guide offer a solid foundation for further research and development. Future studies should focus on optimizing its synthesis, exploring its full pharmacological potential through in vivo studies, and further elucidating its molecular mechanisms of action to pave the way for its potential clinical application.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Zeylenone inhibits proliferation and promotes apoptosis in ovarian carcinoma cells via Janus kinase 2 / signal transducers and activators of transcription 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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